molecular formula C57H85ClN4O10 B12374124 Cy5-PEG7-TCO4

Cy5-PEG7-TCO4

Cat. No.: B12374124
M. Wt: 1021.8 g/mol
InChI Key: NYWQDEGTBCEAIM-NAFXZHHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5-PEG7-TCO4 is synthesized by attaching seven PEG units to the Cyanine 5 dye. The compound utilizes its own trans-cyclooctene (TCO) group to undergo an iEDDA reaction with Tetrazine-bearing molecules . The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the dye and the PEG units.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product through chromatography techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG7-TCO4 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine groups . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions

The iEDDA reaction involves the use of Tetrazine-bearing molecules as the primary reagent. The reaction conditions are typically mild, with neutral pH and room temperature being sufficient to drive the reaction to completion .

Major Products Formed

The major product formed from the iEDDA reaction is a stable conjugate between this compound and the Tetrazine-bearing molecule. This conjugate retains the fluorescent properties of the Cyanine 5 dye, making it useful for imaging applications .

Mechanism of Action

Cy5-PEG7-TCO4 exerts its effects through the iEDDA reaction with Tetrazine-bearing molecules. The TCO group on this compound reacts with the Tetrazine group, forming a stable conjugate. This reaction is highly specific and efficient, allowing for precise labeling of target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C57H85ClN4O10

Molecular Weight

1021.8 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride

InChI

InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h6-7,9,13-14,16-19,23-28,47H,8,10-12,15,20-22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b7-6-;

InChI Key

NYWQDEGTBCEAIM-NAFXZHHSSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-]

Origin of Product

United States

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